Mps-1 Kinase in the Spindle Assembly Checkpoint: A Technical Guide
Mps-1 Kinase in the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Monopolar spindle 1 (Mps-1) kinase, also known as Threonine and Tyrosine kinase (TTK), is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps-1 activity is linked to chromosomal instability, a hallmark of cancer, making it an attractive target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the function of Mps-1 in the SAC, detailing its signaling pathways, key substrates, and the methodologies used to investigate its activity. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of cell cycle regulation and oncology.
Core Function of Mps-1 in the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a signaling pathway that delays the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle. Mps-1 plays a central and evolutionarily conserved role in initiating this checkpoint signal from unattached kinetochores.[4][5] Its kinase activity is essential for the recruitment of downstream SAC proteins, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase that targets key mitotic proteins for degradation.[4][6]
Mps-1 is recruited to unattached kinetochores during prophase and prometaphase.[5] This localization is dependent on the Aurora B kinase, which is another key regulator of the SAC.[7] Once at the kinetochore, Mps-1's kinase activity is dramatically upregulated.[8] This activated Mps-1 then phosphorylates a multitude of substrates, initiating a signaling cascade that culminates in the formation of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C.[6]
Mps-1 Signaling Pathway in SAC Activation
The activation of the spindle assembly checkpoint by Mps-1 is a multi-step process involving the hierarchical recruitment and phosphorylation of several key proteins.
Upon recruitment to the unattached kinetochore by Aurora B, Mps-1 undergoes autophosphorylation, leading to its full activation.[9] Activated Mps-1 then phosphorylates the kinetochore scaffold protein Knl1 (also known as Spc105 in yeast) on conserved MELT motifs.[10][11] This phosphorylation event creates a binding platform for the Bub1/Bub3 complex.[10] The recruitment of Bub1/Bub3 is a critical step that subsequently facilitates the localization of the Mad1/Mad2 complex to the kinetochore.[6] The accumulation of these checkpoint proteins at the kinetochore promotes the conformational change of Mad2 and the assembly of the Mitotic Checkpoint Complex (MCC), which then diffuses into the cytoplasm to inhibit the APC/C, thereby preventing the premature onset of anaphase.[6]
Key Substrates of Mps-1 Kinase
Mps-1 has a number of critical substrates within the spindle assembly checkpoint pathway. The phosphorylation of these substrates is essential for the proper functioning of the checkpoint.
| Substrate | Function in SAC | Effect of Phosphorylation by Mps-1 |
| Knl1/Spc105 | Kinetochore scaffold protein | Creates docking sites for Bub1/Bub3 complex recruitment.[10][11] |
| Bub1 | Checkpoint protein | Enhances its interaction with Mad1.[6] |
| Mad1 | Checkpoint protein | Promotes the recruitment and conformational change of Mad2.[6] |
| Mps-1 (autophosphorylation) | Kinase activation | Increases its own catalytic activity.[8][9] |
Quantitative Data on Mps-1 Activity and Inhibition
The activity of Mps-1 and the efficacy of its inhibitors are often quantified to understand their roles in the SAC and for drug development purposes.
Mps-1 Dependent Protein Localization at Kinetochores
Inhibition or depletion of Mps-1 has a significant impact on the recruitment of downstream SAC proteins to unattached kinetochores.
| Condition | Kinetochore-bound Mad1 (% of control) | Kinetochore-bound Mad2 (% of control) | Reference |
| Mps-1 RNAi | ~26% | ~5% | [2] |
In Vitro Efficacy of Mps-1 Inhibitors
A variety of small molecule inhibitors targeting Mps-1 have been developed. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).
| Inhibitor | IC50 (nM) | Reference |
| AZ3146 | 35 | [1] |
| BAY 1161909 (Empesertib) | < 1 | [1] |
| BAY 1217389 | < 10 | [1] |
| BOS-172722 | 11 | [1] |
| CCT251455 | 3 | [1] |
| CFI-402257 | 1.7 | [1] |
| Mps-BAY2a | 1 | [1] |
| NMS-P715 | 182 | [1] |
| NTRC 0066-0 | 0.9 | [1] |
| Reversine | ~50 (for Mps-1) | [12] |
| TC-Mps1-12 | 6.4 | [1] |
Experimental Protocols
Investigating the function of Mps-1 kinase requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for Mps-1 Activity
This protocol is adapted from commercially available kits and published studies to measure the kinase activity of Mps-1 in vitro, often used for inhibitor screening.[13][14]
Materials:
-
Recombinant Mps-1 (TTK) enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT)
-
ATP solution (500 µM)
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Assay Buffer to 1x with sterile water.
-
Prepare Master Mix: For each reaction, mix 1x Kinase Buffer, MBP substrate, and ATP.
-
Inhibitor Addition: Add the test inhibitor or an equivalent volume of DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Dilute the recombinant Mps-1 enzyme in 1x Kinase Buffer and add it to all wells except for the "no enzyme" control.
-
Initiate Reaction: Start the kinase reaction by adding the master mix to all wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
Immunofluorescence Staining for Mps-1 Localization in HeLa Cells
This protocol describes the visualization of Mps-1 localization at kinetochores in cultured cells.[15][16][17]
Materials:
-
HeLa cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-Mps-1
-
Secondary antibody: fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow HeLa cells on sterile glass coverslips in a 6-well plate to 50-70% confluency.
-
Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Mps-1 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Mps-1 will appear as distinct foci at the kinetochores of chromosomes in mitotic cells.
Live-Cell Imaging of Spindle Assembly Checkpoint Dynamics
This protocol allows for the real-time visualization of SAC protein dynamics in living cells, often used to assess the consequences of Mps-1 inhibition.[18][19]
Materials:
-
HeLa or U2OS cells stably expressing fluorescently-tagged SAC proteins (e.g., Mad2-GFP)
-
Glass-bottom imaging dishes
-
CO₂-independent imaging medium
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)
-
Mps-1 inhibitors
Procedure:
-
Cell Plating: Plate the cells expressing the fluorescently-tagged protein in glass-bottom dishes.
-
Drug Treatment: Just before imaging, replace the culture medium with CO₂-independent imaging medium containing the Mps-1 inhibitor or vehicle control.
-
Image Acquisition: Place the dish on the microscope stage within the environmental chamber. Acquire time-lapse images (e.g., every 2-5 minutes) using appropriate filter sets for the fluorescent protein.
-
Analysis: Analyze the acquired images to quantify changes in the localization and dynamics of the fluorescently-tagged protein in response to Mps-1 inhibition. For example, measure the time from nuclear envelope breakdown to anaphase onset or the intensity of the fluorescent signal at kinetochores.
Conclusion and Future Directions
Mps-1 kinase is an indispensable component of the spindle assembly checkpoint, playing a pivotal role in maintaining genomic stability. Its intricate regulation and central function in the SAC signaling cascade have made it a subject of intense research and a promising target for cancer therapy. The development of potent and selective Mps-1 inhibitors holds significant therapeutic potential, particularly in the context of aneuploid cancers that are highly dependent on a functional SAC.[2][3]
Future research will likely focus on further elucidating the complex network of Mps-1 substrates and its interplay with other mitotic kinases. A deeper understanding of the mechanisms of resistance to Mps-1 inhibitors will also be crucial for their successful clinical application. The continued development of advanced imaging techniques and quantitative proteomics will undoubtedly provide further insights into the dynamic regulation of Mps-1 and its role in ensuring the fidelity of cell division.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 7. KNL1 facilitates phosphorylation of outer kinetochore proteins by promoting Aurora B kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. igb.illinois.edu [igb.illinois.edu]
- 9. Quantitative mass spectrometry analysis reveals similar substrate consensus motif for human Mps1 kinase and Plk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphoregulation of Spc105 by Mps1 and PP1 Regulates Bub1 Localization to Kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Immunofluorescence of HeLa cells [liverpool.ac.uk]
- 16. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spindle assembly checkpoint-dependent mitotic delay is required for cell division in absence of centrosomes | eLife [elifesciences.org]
